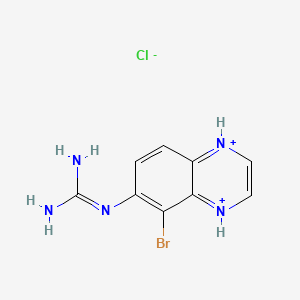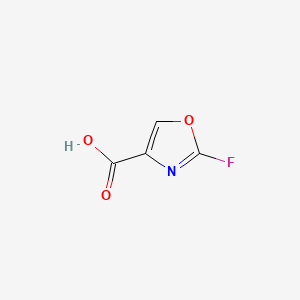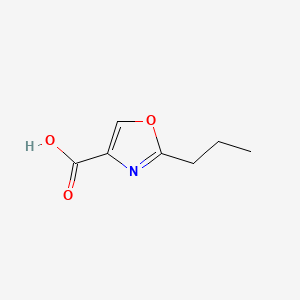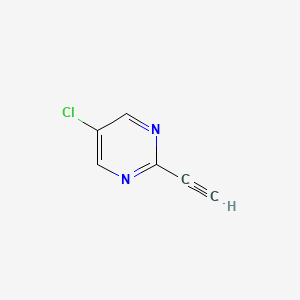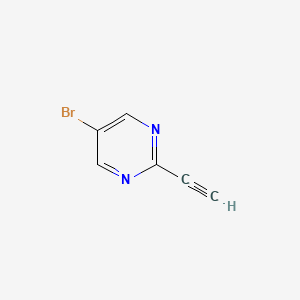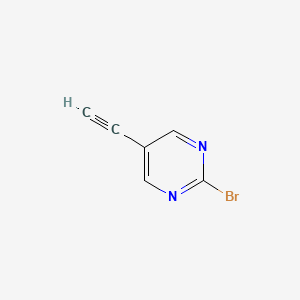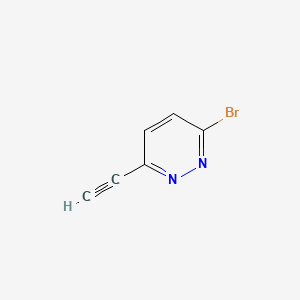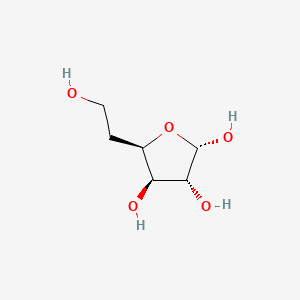
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol is a chemical compound with the molecular formula C6H12O5 and a molar mass of 164.15648 g/mol It is a derivative of hexose sugars and is characterized by the absence of a hydroxyl group at the fifth carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol typically involves the selective removal of the hydroxyl group at the fifth carbon position of a hexose sugar. One common method involves the use of hydrogen in the presence of Raney nickel and an acidic ion-exchange resin . This reaction converts 5,6-anhydro-1,2-O-isopropylidene-alpha-D-glucofuranose into a mixture of 6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose and 5-deoxy-1,2-O-isopropylidene-alpha-D-xylo-hexofuranose.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar catalytic hydrogenation processes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols or alkanes.
科学的研究の応用
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its effects are mediated through the formation of enzyme-substrate complexes and subsequent catalytic reactions .
類似化合物との比較
Similar Compounds
5-Deoxy-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose: A similar compound with an additional isopropylidene group.
6-Deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose: Another deoxy sugar with a different structural configuration.
Uniqueness
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol is unique due to its specific deoxygenation at the fifth carbon position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
105181-81-5 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.157 |
IUPAC名 |
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-1-3-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChIキー |
WRYOEBBYARWGSI-MOJAZDJTSA-N |
SMILES |
C(CO)C1C(C(C(O1)O)O)O |
同義語 |
5-Deoxy-α-D-xylo-hexofuranose |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


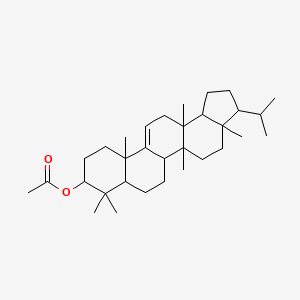
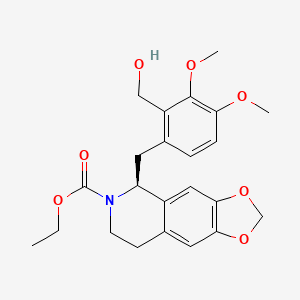
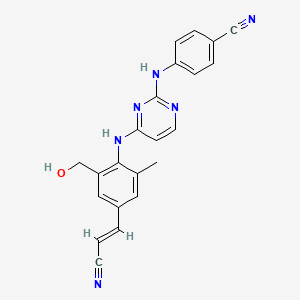
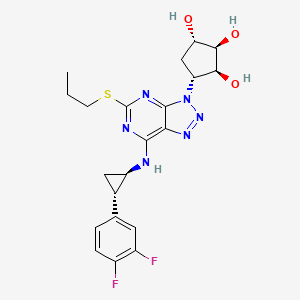
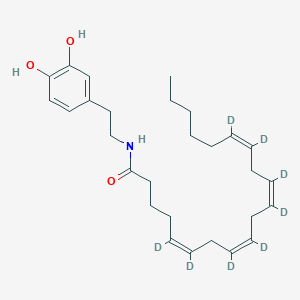
![[(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B566235.png)
